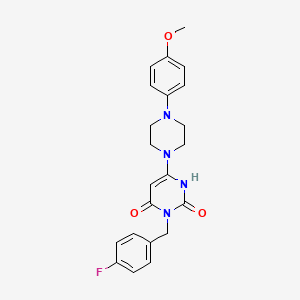

3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Beschreibung

This compound features a pyrimidine-2,4-dione core substituted at position 3 with a 4-fluorobenzyl group and at position 6 with a 4-(4-methoxyphenyl)piperazin-1-yl moiety. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the methoxyphenylpiperazine moiety may improve receptor binding affinity, particularly for neurological or cardiovascular targets due to piperazine's prevalence in GPCR ligands .

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-30-19-8-6-18(7-9-19)25-10-12-26(13-11-25)20-14-21(28)27(22(29)24-20)15-16-2-4-17(23)5-3-16/h2-9,14H,10-13,15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNFMXGHQQIVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a urea derivative under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

Attachment of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction involving a halogenated pyrimidine intermediate and a piperazine derivative.

Methoxyphenyl Group Addition: The methoxyphenyl group can be added through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or a methoxyphenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorobenzyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding processes.

Medicine

Medically, 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The pyrimidine-2,4-dione scaffold is versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison

Key Observations :

- Fluorinated Substituents : The 4-fluorobenzyl group (common in the target and compound) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs .

- Piperazine Modifications : The target’s methoxyphenylpiperazine differs from ’s chloro-CF₃-phenylpiperazine, suggesting divergent receptor selectivity. Methoxy groups (electron-donating) may improve solubility versus chloro/CF₃ groups (electron-withdrawing) .

- Biological Activity : Substituent-driven activity ranges from herbicidal (CF₃ in ) to antiviral (hydroxyl/biphenyl in ) .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Biologische Aktivität

3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C23H25FN6O2

- Molecular Weight : 425.48 g/mol

The structure comprises a pyrimidine core substituted with a piperazine moiety and fluorobenzyl and methoxyphenyl groups, which are critical for its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets:

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell survival and proliferation .

2. Neuropharmacological Effects

The piperazine component is known for its interaction with neurotransmitter receptors. Compounds containing piperazine rings have demonstrated activity as serotonin receptor ligands, influencing mood and anxiety disorders. For example, derivatives similar to our compound have shown selective binding to 5-HT receptors with low nanomolar affinity .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. Studies indicate that certain derivatives can act as competitive inhibitors of tyrosinase without exhibiting cytotoxic effects on normal cells . This property suggests potential applications in skin depigmentation treatments.

Case Studies

Several case studies provide insights into the effectiveness and mechanisms of action of this compound:

Case Study 1: Anticancer Evaluation

A study conducted on related pyrimidine derivatives demonstrated significant inhibition of cell growth in vitro against A431 cells. The IC50 values ranged from 0.5 to 10 µM, indicating potent anticancer activity . The study also utilized molecular docking techniques to elucidate the binding interactions between the compounds and their target proteins.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, compounds with similar structures were tested for their ability to modulate serotonin receptors. The results showed that certain derivatives exhibited high selectivity for the 5-HT1A receptor, which is implicated in anxiety and depression . This suggests that our compound could potentially be developed as a therapeutic agent for mood disorders.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the pyrimidine-2,4-dione core in this compound?

The pyrimidine-2,4-dione scaffold is typically synthesized via cyclocondensation reactions using substituted thioureas or via alkylation of pre-formed intermediates. For example, alkylation of a 6-substituted pyrimidine-dione precursor (e.g., 6-bromoacetyl derivatives) with benzyl chlorides or chloroacetamides in DMF, promoted by potassium carbonate, yields N-alkylated derivatives . Key steps include optimizing solvent polarity (e.g., acetic acid for cyclization) and temperature to control regioselectivity.

Basic: How is the piperazine moiety functionalized, and what reaction conditions ensure regioselectivity?

The piperazine ring is functionalized at the 1-position via nucleophilic substitution. For instance, coupling 4-(4-methoxyphenyl)piperazine with a 6-halogenated pyrimidine-dione intermediate under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or Et₃N) ensures regioselective N-alkylation. Microwave-assisted synthesis can reduce reaction times and improve yields .

Basic: What spectroscopic techniques are critical for confirming the molecular structure?

- NMR : ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, piperazine N-CH₂ groups at δ 2.5–3.5 ppm).

- HRMS : Validates molecular formula (e.g., C₂₂H₂₂FN₃O₃ requires [M+H]⁺ at m/z 408.1721).

- X-ray crystallography : Resolves stereochemistry of crystalline derivatives, as seen in related pyrimidine-dione analogs .

Advanced: How can computational modeling optimize reaction conditions for scale-up?

Quantum chemical calculations (e.g., DFT) predict transition-state energies and guide solvent/catalyst selection. For example, ICReDD’s integrated computational-experimental workflows use reaction path searches to identify optimal conditions (e.g., DMF vs. THF for solubility, K₂CO₃ vs. NaH for base strength), reducing trial-and-error experimentation . Tabulated activation energies for competing pathways (e.g., alkylation vs. hydrolysis) inform kinetic control strategies.

Advanced: What strategies resolve contradictions in biological activity data across assays?

- Dose-response profiling : Validate activity thresholds using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Metabolic stability screening : Assess if discrepancies arise from compound degradation (e.g., via liver microsome assays).

- Structural analogs : Compare substituent effects (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl on target binding) to isolate SAR trends .

Advanced: How to design stability studies for hygroscopic or light-sensitive derivatives?

- Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis.

- HPLC-PDA : Monitor degradation products (e.g., piperazine ring oxidation or fluorobenzyl dehalogenation).

- Dynamic vapor sorption (DVS) : Quantify hygroscopicity to inform storage conditions (e.g., desiccants for hydrates) .

Advanced: What in silico tools predict pharmacokinetic properties for this scaffold?

- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular docking : Simulate binding to targets (e.g., serotonin receptors for piperazine derivatives) using AutoDock Vina.

- MD simulations : Assess conformational stability of the fluorobenzyl group in aqueous vs. lipid environments .

Advanced: How to address low yields in multi-step syntheses?

- Intermediate purification : Use flash chromatography or recrystallization after each step (e.g., isolate 6-(4-methoxyphenyl)piperazine intermediates).

- Catalyst screening : Test Pd/Cu catalysts for Ullmann-type couplings or enzyme-mediated alkylations.

- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) using software like MODDE .

Basic: What safety precautions are required during synthesis?

- PPE : Gloves and goggles for handling fluorobenzyl chlorides (skin irritants).

- Ventilation : Use fume hoods to avoid inhalation of DMF vapors (reproductive toxicity).

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to validate target engagement in cellular models?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound proteins.

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using immobilized receptor proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.